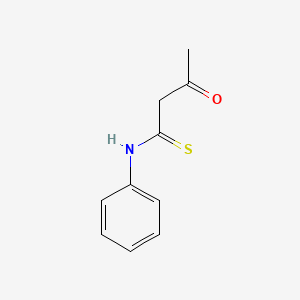

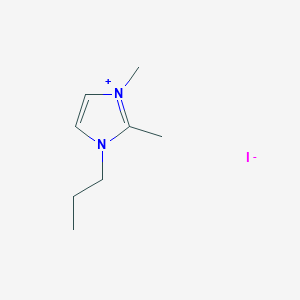

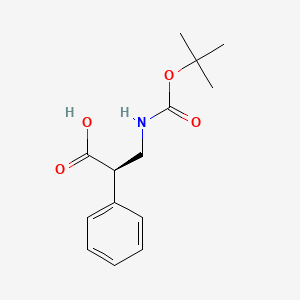

![molecular formula C16H13FN4O2 B1313030 4-((4-氟-2-甲基-1H-吲哚-5-基)氧基)-5-甲基吡咯并[2,1-f][1,2,4]三嗪-6-醇 CAS No. 649735-41-1](/img/structure/B1313030.png)

4-((4-氟-2-甲基-1H-吲哚-5-基)氧基)-5-甲基吡咯并[2,1-f][1,2,4]三嗪-6-醇

描述

This compound is a therapeutic compound useful for treating diseases, including proliferative diseases and diseases associated with angiogenesis, such as cancer and macular degeneration . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular formula is CHFNO .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³, a boiling point of 327.3±37.0 °C at 760 mmHg, and a flash point of 151.8±26.5 °C . It has a molar refractivity of 45.2±0.3 cm³ and a molar volume of 120.8±3.0 cm³ .科学研究应用

血管内皮生长因子受体-2 抑制

该化合物已被鉴定为血管内皮生长因子受体-2 (VEGFR-2) 的有效抑制剂。结构修饰,例如在吡咯并[2,1-f][1,2,4]三嗪核心上 5 位添加甲基和 6 位添加取代烷氧基,增强了其效力。BMS-540215 是该化合物的类似物,在人类肿瘤异种移植模型中显示出显着的体内活性,表明其作为实体瘤治疗的潜力。BMS-540215 的 L-丙氨酸前药 BMS-582664 已在临床评估中用于治疗实体瘤 (Bhide 等,2006).

代谢途径和分布

Brivanib (BMS-540215) 的代谢和分布进行了广泛的研究。口服后,粪便排泄被认为是动物和人类的主要消除途径。该研究还详细说明了 Brivanib 丙氨酸酯转化为 Brivanib 的过程、涉及氧化和结合代谢的代谢途径,以及代谢物在血浆中对药物相关总放射性的贡献 (Gong 等,2011).

影像和诊断应用

该化合物参与合成碳-11 标记的衍生物,旨在作为潜在的 PET(正电子发射断层扫描)示踪剂,用于成像 p38α 丝裂原活化蛋白激酶,这是一种与炎症反应和各种疾病相关的酶 (Wang 等,2014).

抗菌和抗微生物剂

含氟衍生物,包括那些具有 4-氟-2-甲基-1H-吲哚-5-基的衍生物,因其抗菌和抗微生物特性而被探索。这些研究旨在开发具有潜在治疗应用的新型生物活性分子 (Holla 等,2003).

抗癌和抗病毒活性

该化合物的衍生物已被合成并测试其作为抗 HIV-1 和 CDK2(细胞周期蛋白依赖性激酶 2)抑制剂的潜力。这些研究是开发治疗 HIV 和癌症的新型治疗剂的努力的一部分 (Makki 等,2014).

抗惊厥特性

该化合物的衍生物已被合成并评估其作为抗惊厥剂的潜力。该研究涉及吲哚 C-3 取代衍生物的合成,并在癫痫模型中测试其活性 (Ahuja & Siddiqui,2014).

属性

IUPAC Name |

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2/c1-8-5-10-11(20-8)3-4-13(14(10)17)23-16-15-9(2)12(22)6-21(15)19-7-18-16/h3-7,20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBOVDMBSDVVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433233 | |

| Record name | 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

CAS RN |

649735-41-1 | |

| Record name | 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

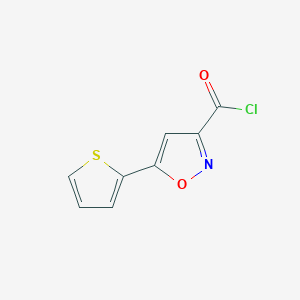

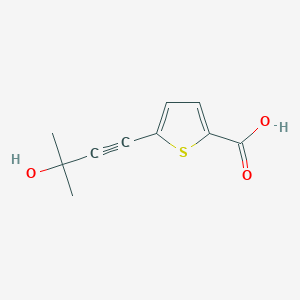

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)

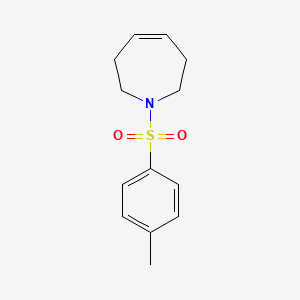

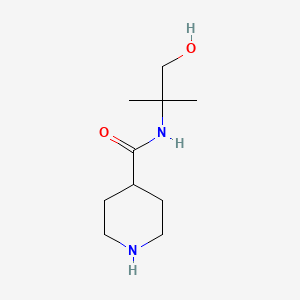

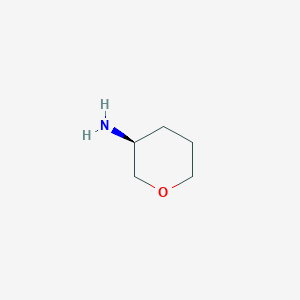

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)